Luteolin

Description

Propriétés

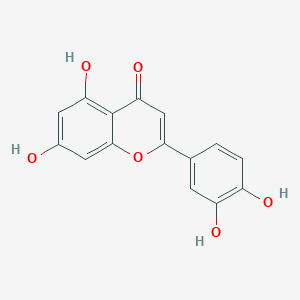

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPNAANSBPBGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Record name | luteolin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Luteolin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074988 | |

| Record name | Luteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-70-3 | |

| Record name | Luteolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Luteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTEOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUX1ZNC9J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Luteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

329.5 °C | |

| Record name | Luteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Conventional Extraction Techniques

Maceration involves soaking plant material in solvents like ethanol or methanol at room temperature. While simple, it requires extended durations (24–72 hours) and yields modest quantities of this compound (5–15%). Soxhlet extraction uses continuous solvent reflux, achieving higher yields (10–20%) but consuming significant energy and time. Hydrodistillation , though less common for flavonoids, separates this compound through steam distillation but risks thermal degradation.

Novel Extraction Technologies

Ultrasound-assisted extraction (UAE) employs ultrasonic waves to disrupt plant cells, enhancing solvent penetration. Ethanol-water mixtures at 40–60°C for 30–60 minutes yield 18–25% this compound, a 40% improvement over Soxhlet. Microwave-assisted extraction (MAE) uses dielectric heating to accelerate solvent diffusion, achieving 22–28% yields in 10–20 minutes with reduced solvent volumes.

Enzyme-assisted extraction leverages cellulases or pectinases to hydrolyze plant cell walls. Combined with UAE, this method yields 25–30% this compound. Supercritical fluid extraction (SFE) with CO₂ at 40–70°C and 150–300 bar pressure produces high-purity this compound (90–95%) but requires costly infrastructure. High-speed counter-current chromatography (HSCCC) separates this compound using two-phase solvent systems, achieving >95% purity but limited scalability.

Synthetic Preparation of this compound

Chemical synthesis routes address limitations in natural abundance and extraction efficiency. Semi-synthetic methods from flavonoid precursors like hesperidin have gained prominence.

Semi-Synthesis from Hesperidin

Hesperidin, a citrus flavonoid, undergoes dehydrogenation and demethylation to yield this compound. In a patented method, hesperidin is mixed with pyridine, anhydrous aluminum chloride, and iodine, heated to 80–180°C for 2–80 hours. The intermediate this compound-7-O-rutinoside is hydrolyzed in acidic ethanol to produce this compound with 50–65% yield. Key steps include:

-

Dehydrogenation : Conversion of hesperidin’s dihydroflavonol structure to a flavone via iodine-mediated oxidation.

-

Demethylation : Removal of methyl groups using aluminum chloride, yielding this compound-7-O-rutinoside.

-

Acid Hydrolysis : Cleavage of rutinoside glycosides to release free this compound.

This method simplifies traditional multi-step syntheses, though purification via silica gel chromatography remains necessary.

Comparative Analysis of Preparation Methods

Yield and Efficiency

Solubility and Stability

Acylation of this compound’s hydroxyl groups with acetic or propionic anhydrides improves solubility in polar solvents. Derivatives A (acetylated) and B (propionylated) exhibit 20–30% higher aqueous solubility than this compound, critical for pharmaceutical formulations.

Challenges and Innovations

-

Natural Extraction : Novel techniques like UAE and MAE reduce solvent use by 50% compared to Soxhlet.

-

Synthetic Routes : The one-pot synthesis of acyl derivatives achieves 72–83% yields, though scalability for industrial use requires optimization.

-

Purification : HSCCC and macroporous resins enhance purity but increase operational complexity .

Analyse Des Réactions Chimiques

Acylation Reactions

Luteolin undergoes regioselective acylation at the 5- and 7-hydroxyl groups. A study synthesized nine 5-O-acyl and one 7-O-acyl derivatives via benzylation and hydrogenolysis :

- 5-O-Acylation : Tri-O-benzyl this compound (2 ) reacted with acyl chlorides (e.g., acetyl, palmitoyl) to yield derivatives with 55–82% efficiency. Post-hydrogenation removed benzyl groups, producing 5-O-acyl this compound (4a–i ) with improved organic solubility (e.g., solubility in THF increased by 35%) .

- 7-O-Acylation : Selective protection of the catechol group enabled 7-O-palmitoylation (7 ), though yields were lower (39%) due to competing side reactions .

Key Data :

| Derivative | Melting Point (°C) | Rf Value (Solvent System) |

|---|---|---|

| This compound | 328–330 | 0.57 (1:3 PE:EtOAc) |

| 4a | 149 | 0.29 (1:3 PE:EtOAc) |

| 4c | 198 | 0.57 (1:3 PE:EtOAc) |

Oxidative Coupling

In alkaline water (pH 12.5), this compound forms dimers and trimers via oxygen-mediated coupling :

- Mechanism : Deprotonation at C(7)-OH and catecholic sites generates LuH²²⁻, which undergoes single-electron transfer to oxygen, producing radicals that couple at C(2′)-C(6) or C(6′)-C(6) .

- Products : Natural dimers (e.g., dicranolomin, philonotisflavone) and trimers (e.g., distichumtrithis compound) were synthesized in one-pot reactions with yields up to 42% .

Reaction Scope :

| Product | Structure | Yield (%) |

|---|---|---|

| Lu-(2′-6)-Lu | Linear dimer | 42 |

| Cyclodistichumtrithis compound | Cyclic trimer | 12 |

Metal Complexation

This compound forms stable complexes with divalent and trivalent metal ions in aqueous conditions :

- Optimal Conditions : 90°C, 2 hours, 40 mL H₂O.

- Affinity Order : Cu²⁺ > Fe³⁺ > Ca²⁺ > Mg²⁺ > Zn²⁺ (based on residual this compound in ethyl acetate) .

Antioxidant Enhancement :

| Complex | DPPH Clearance (%) (1 mM) |

|---|---|

| This compound | 80.27 |

| This compound-Cu²⁺ | 94.63 |

| This compound-Fe³⁺ | 89.69 |

Polymerization

This compound polymerizes under acidic conditions (pH 2.0, 90°C) to form nanoparticles (Product 3 ) with anti-inflammatory properties :

- Structure : FTIR showed loss of C=O (1665 cm⁻¹) and C–O (1260 cm⁻¹) peaks, confirming polymerization.

- Bioactivity : Inhibited TNF-α production in macrophages (IC₅₀ = 12 μM) without cytotoxicity .

Derivatization for Enhanced Bioactivity

- Mannich Reactions : C-7 and C-8 aminoalkyl derivatives (21–32 ) were synthesized to improve phosphodiesterase (PA) inhibition (IC₅₀ = 0.8–3.2 μM vs. 1.5 μM for this compound) .

- Cross-Coupling : Hirao coupling introduced phosphonate groups, enhancing solubility and kinase inhibition .

Enzymatic Interactions

- 15-Lipoxygenase Inhibition : this compound acts as a potent inhibitor (IC₅₀ = 0.6 μM) .

- Autophagy Regulation : this compound suppresses BNIP3L/NIX-mediated mitophagy in neuronal cells, reducing apoptosis .

Stability and Degradation

This compound degrades under UV light or prolonged alkaline conditions via:

Applications De Recherche Scientifique

Cancer Research Applications

Luteolin has demonstrated promising anticancer properties through multiple mechanisms:

- Induction of Apoptosis : this compound can trigger programmed cell death in cancer cells, which is crucial for inhibiting tumor growth .

- Inhibition of Proliferation : Studies indicate that this compound effectively reduces the proliferation of cancer cells in various types of tumors, including breast, colon, and lung cancers .

- Suppression of Angiogenesis : By inhibiting the formation of new blood vessels, this compound limits the nutrients supplied to tumors, thereby hindering their growth .

- Metastasis Prevention : this compound has been shown to reduce the spread of cancer cells to other parts of the body .

Case Studies in Cancer Treatment

- A meta-analysis highlighted this compound's ability to enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to cytotoxic treatments .

- In vitro studies have shown that this compound can alter signaling pathways related to cancer progression, particularly by inhibiting NF-κB and activating Nrf2 pathways .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions:

- Mechanisms of Action : It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

- Applications in Pain Management : Research suggests that this compound can serve as an adjuvant in pain management protocols for chronic inflammatory conditions and neuropathic pain .

Case Studies in Inflammation

- In animal models, this compound has been shown to reduce inflammation-related pain and improve overall pain management outcomes .

Diabetes Management

This compound's role in diabetes is supported by several studies indicating its potential to lower blood glucose levels and mitigate complications associated with diabetes:

- Hypoglycemic Effects : Research has shown that this compound can significantly reduce blood glucose levels in diabetic rat models .

- Renal Protection : this compound's anti-inflammatory properties may protect against diabetic kidney disease by reducing oxidative stress and inflammation in renal tissues .

Case Studies in Diabetes

- A study involving streptozotocin-induced diabetic rats demonstrated that this compound administration led to improved kidney function markers such as creatinine and BUN levels .

Viral Infections

Recent studies have explored this compound's potential against viral infections, including COVID-19:

- Direct Antiviral Activity : this compound has shown inhibitory effects against various viruses, including coronaviruses and influenza viruses .

- Mechanisms of Action : Its antiviral properties are attributed to its ability to disrupt viral replication cycles and modulate host immune responses .

Case Studies in Viral Infections

- Research indicates that this compound may enhance the efficacy of existing antiviral therapies by providing a complementary mechanism of action against viral pathogens .

Data Summary Table

Mécanisme D'action

Luteolin exerts its effects by targeting various molecular pathways and cellular processes. It inhibits tumor growth by downregulating key regulatory pathways associated with oncogenesis, inducing oxidative stress, causing cell cycle arrest, upregulating apoptotic genes, and inhibiting cell proliferation and angiogenesis in cancer cells . This compound also mediates anti-inflammatory responses by suppressing pro-inflammatory mediators such as cyclooxygenase-2, nitric oxide, and various interleukins .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Flavonoids

Apigenin

- Structural Differences : Apigenin lacks the hydroxyl group at position 3' compared to luteolin, resulting in a 4′,5,7-trihydroxyflavone structure .

- Bioactivity: Antioxidant Activity: this compound exhibits stronger antioxidant activity due to its additional hydroxyl group, which enhances electron donation . Anticancer Effects: Both compounds inhibit TP-53 degradation in HPV-associated cancers, but this compound shows higher binding affinity (−6.6 kcal/mol vs. −6.9 kcal/mol for apigenin) to oncoproteins like E6 . Anti-Inflammatory Activity: this compound reduces cytokine storms by polarizing macrophages toward anti-inflammatory M2 phenotypes, a mechanism less pronounced in apigenin .

Table 1: Key Differences Between this compound and Apigenin

Quercetin

- Structural Differences: Quercetin is a flavonol with a hydroxyl group at position 3, absent in this compound .

- Bioactivity: Solubility: this compound has lower water solubility than quercetin due to fewer polar groups, but its solubility in ethanol is comparable (~4 mg/mL) . Antioxidant Mechanisms: Quercetin’s 3-OH group enhances metal chelation, while this compound’s 5-OH contributes to radical scavenging .

Table 2: Solubility and Antioxidant Properties

| Compound | Water Solubility (mg/mL) | Ethanol Solubility (mg/mL) | Hydroxyl Radical Scavenging (%) |

|---|---|---|---|

| This compound | 0.003 | 0.3 | 74.43 (1 mM) |

| Quercetin | 0.01 | 0.3 | 68.50 (1 mM) |

| Reference |

Chrysoeriol and Diosmetin

This compound Glycosides (e.g., this compound-7-O-glucoside)

- Structural Differences : A glucose moiety is attached at position 7 (LUT-7G) or other hydroxyl groups .

- Bioactivity :

Table 3: Glycosylation Impact on Bioactivity

| Property | This compound Aglycone | This compound-7-O-glucoside | Reference |

|---|---|---|---|

| Water Solubility | Low | High | |

| DPPH Scavenging (IC₅₀) | 5 μM | 7 μM | |

| Biofilm Inhibition | 80% | 60% |

Mechanistic Insights from Structural Variations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.